Yingzhaosu A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

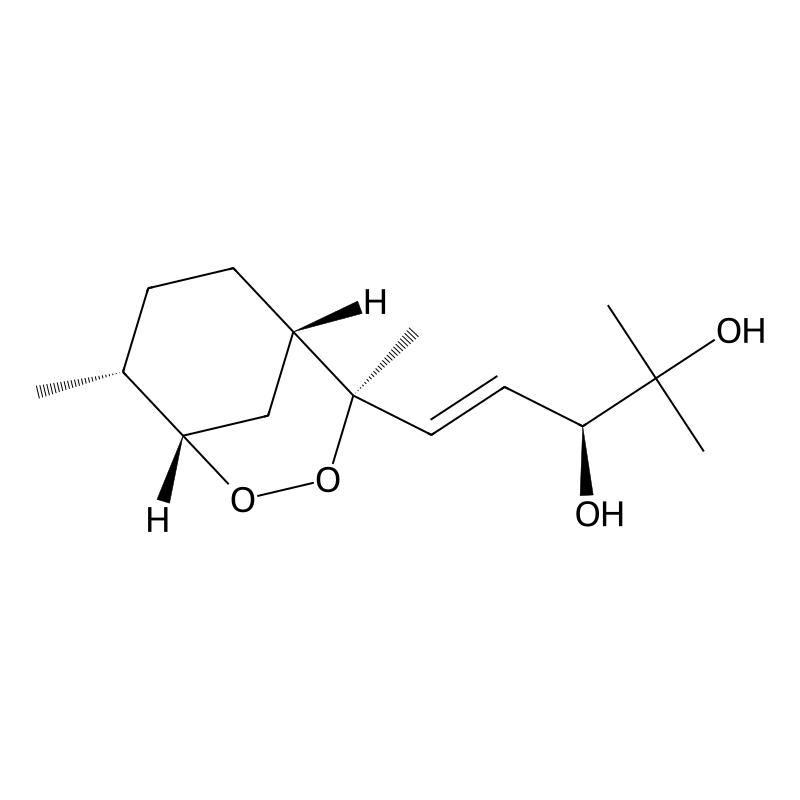

Yingzhaosu A is a naturally occurring endoperoxide compound derived from the plant Artabotrys hexapetalus, commonly known in Chinese as "yingzhao." This compound has garnered attention due to its unique chemical structure, characterized by a bicyclic endoperoxide framework, which contributes to its biological activity. The molecular formula of Yingzhaosu A is , and it features multiple stereogenic centers, making it a complex molecule with significant potential for medicinal applications, particularly in treating malaria.

- Oxidation: The peroxide moiety can undergo oxidation, leading to the formation of more stable oxygenated derivatives.

- Reduction: Reduction reactions can convert the peroxide group into alcohols or other reduced forms.

- Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the peroxide site, resulting in various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution processes .

Yingzhaosu A exhibits significant antimalarial properties, particularly against Plasmodium falciparum and P. berghei. Its mechanism of action involves iron(II)-induced degradation that leads to the formation of reactive alkylating species capable of interacting with essential parasitic proteins. Additionally, studies have shown that Yingzhaosu A possesses antioxidant and anti-inflammatory activities, making it a candidate for broader therapeutic applications beyond malaria treatment .

The synthesis of Yingzhaosu A has been achieved through several methods, primarily involving multi-step organic synthesis techniques. One notable synthetic route begins with (S)-limonene and employs a series of reactions including:

- Free-radical domino reaction: This method constructs the bicyclic endoperoxide core by forming multiple bonds in a single step.

- Selective hydrogenation: This step involves the reduction of double bonds while preserving the peroxide functionality.

- Mukaiyama aldol reaction: This reaction links key synthons to form the final product.

Yingzhaosu A's primary application lies in its potential as an antimalarial agent. Its unique structure and mechanism of action position it as a promising candidate for drug development aimed at combating malaria and possibly other parasitic diseases. Furthermore, its antioxidant properties suggest potential applications in treating oxidative stress-related conditions .

Research on Yingzhaosu A has revealed its interactions with various biological systems, particularly concerning its antimalarial activity. The compound's interaction with iron ions in biological environments leads to the generation of reactive oxygen species, which are crucial for its mechanism against malaria parasites. Additionally, studies have indicated that Yingzhaosu A may influence cellular signaling pathways related to inflammation and cancer proliferation .

Yingzhaosu A is part of a series of related compounds known as Yingzhaosu B, C, and D. These compounds share structural similarities but differ in their stereochemistry and biological activities.

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Yingzhaosu A | Endoperoxide | Antimalarial | High potency against Plasmodium |

| Yingzhaosu B | Endoperoxide | Antimalarial | Different stereochemistry |

| Yingzhaosu C | Endoperoxide | Antimalarial | Multiple stereoisomers |

| Yingzhaosu D | Endoperoxide | Antimicrobial | Distinct biological profile |

These compounds are significant not only for their shared properties but also for their unique characteristics that may lead to diverse therapeutic applications .

Molecular Formula and Composition (C15H26O4)

Yingzhaosu A possesses the molecular formula C15H26O4, representing a sesquiterpene endoperoxide with a molecular weight of 270.36 grams per mole [2] [16]. The compound contains fifteen carbon atoms, twenty-six hydrogen atoms, and four oxygen atoms arranged in a complex three-dimensional structure [4]. The exact mass has been determined to be 270.18310931 Daltons, with the monoisotopic mass matching this value precisely [16]. The elemental composition reveals a carbon content of 66.64%, hydrogen content of 9.69%, and oxygen content of 23.67% [2].

Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 270, with characteristic fragmentation patterns supporting the proposed molecular structure [1] [20]. The compound exhibits a CAS Registry Number of 73301-54-9, establishing its unique chemical identity in databases worldwide [4] [16]. The molecular formula indicates the presence of four degrees of unsaturation, which are accounted for by the unique bicyclic endoperoxide ring system and the allylic double bond configuration [3] [7].

The Unique 2,3-Dioxabicyclo[3.3.1]nonane Ring System

The structural core of Yingzhaosu A features a distinctive 2,3-dioxabicyclo[3.3.1]nonane ring system that represents one of the most remarkable aspects of this natural product [3] [5] [7]. This bicyclic endoperoxide framework consists of a nine-membered bridged system containing two adjacent oxygen atoms forming the characteristic peroxide bridge [7] [8]. The bridged bicyclic structure adopts a chair-like conformation that provides significant conformational rigidity to the overall molecular architecture [3].

The 2,3-dioxabicyclo[3.3.1]nonane system represents a rare structural motif in natural products, contributing to the unique three-dimensional arrangement of functional groups within the molecule [8]. The peroxide bridge spans positions 2 and 3 of the bicyclic framework, creating a six-membered peroxide ring that is essential for the compound's biological activity [1] [8]. This endoperoxide functionality exhibits characteristic chemical reactivity patterns, including sensitivity to reducing agents and strong nucleophiles [3] [7].

The bicyclic core system demonstrates remarkable stability under normal storage conditions, despite the inherent reactivity of the peroxide functional group [33]. The rigid bicyclic framework constrains the molecular conformation and contributes to the overall stereochemical complexity of Yingzhaosu A [3] [5]. Synthetic approaches to construct this challenging ring system have employed multicomponent free-radical domino reactions that form five bonds in a single operation [3] [5].

Stereochemistry and Five Stereogenic Centers

Yingzhaosu A contains five stereogenic centers that define its absolute three-dimensional configuration [3] [5] [16]. The stereochemical complexity arises from the presence of multiple chiral carbon atoms within both the bicyclic endoperoxide core and the aliphatic side chain [7]. The absolute configuration has been established through extensive spectroscopic analysis, chemical degradation studies, and synthetic investigations [3] [5].

The five stereogenic centers are designated with specific R and S configurations according to Cahn-Ingold-Prelog nomenclature rules [16]. The complete stereochemical assignment identifies the compound as (3S,4E)-5-[(1S,4S,5S,8R)-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-4-yl]-2-methylpent-4-ene-2,3-diol [16]. This precise stereochemical arrangement is crucial for the compound's biological activity and distinguishes it from potential diastereomers [3] [5].

The stereochemical complexity of Yingzhaosu A has necessitated the development of sophisticated synthetic methodologies for its preparation [3] [5]. Stereoselective reduction protocols employing R-CBS and S-CBS catalysts have been utilized to establish the correct stereochemistry at key positions [3] [5]. The natural product exhibits optical activity with a specific rotation of [α]D25 +226° measured in chloroform [2], reflecting its chiral nature and enantiomeric purity.

Physicochemical Properties and Stability

The physicochemical properties of Yingzhaosu A have been comprehensively characterized through various analytical techniques [2] [16]. The compound exists as a white crystalline solid with a melting point range of 95-96°C, indicating good thermal stability under normal conditions [2]. The optical rotation value of [α]D25 +226° in chloroform solution serves as a characteristic physical property for compound identification and purity assessment [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₆O₄ | [2] [4] |

| CAS Registry Number | 73301-54-9 | [4] [16] |

| Molecular Weight | 270.36 g/mol | [2] [16] |

| Exact Mass | 270.18310931 Da | [16] |

| Melting Point | 95-96°C | [2] |

| Optical Rotation | [α]ᴅ²⁵ +226° | [2] |

| XLogP3-AA | 1.7 | [16] |

| Hydrogen Bond Donor Count | 2 | [16] |

| Hydrogen Bond Acceptor Count | 4 | [16] |

| Rotatable Bond Count | 3 | [16] |

| Topological Polar Surface Area | 58.9 Ų | [16] |

| Heavy Atom Count | 19 | [16] |

| Defined Atom Stereocenter Count | 5 | [16] |

| Physical State | Solid | [2] |

The compound demonstrates moderate lipophilicity with an XLogP3-AA value of 1.7, suggesting balanced hydrophobic and hydrophilic characteristics [16]. The topological polar surface area of 58.9 square angstroms indicates appropriate molecular surface properties for potential membrane permeability [16]. The presence of two hydrogen bond donors and four hydrogen bond acceptors contributes to the compound's solubility profile and intermolecular interactions [16].

Chemical stability studies reveal that Yingzhaosu A exhibits remarkable stability for an endoperoxide-containing compound [33]. The bicyclic framework provides structural protection to the peroxide functionality, reducing susceptibility to decomposition under normal handling conditions [33] [36]. However, the compound remains sensitive to strong reducing agents, basic conditions, and nucleophilic reagents that can cleave the peroxide bridge [3] [33].

Allylic and Homoallylic Alcohol Functional Groups

Yingzhaosu A contains both allylic and homoallylic alcohol functional groups that contribute significantly to its chemical reactivity and biological properties [3] [5] [7]. The allylic alcohol functionality is positioned adjacent to the double bond within the side chain, creating a system that exhibits enhanced reactivity compared to saturated alcohols [14]. The homoallylic alcohol group is separated from the double bond by one carbon atom, providing a different reactivity profile [3] [5].

The presence of these alcohol functionalities has been confirmed through spectroscopic analysis, including infrared spectroscopy showing characteristic hydroxyl stretching frequencies and nuclear magnetic resonance spectroscopy revealing diagnostic chemical shifts [20] [21]. The two vicinal hydroxyl groups demonstrate specific stereochemical relationships that influence the overall three-dimensional structure of the molecule [1] [20].

Chemical derivatization studies have explored the reactivity of these alcohol groups under various conditions [3] [5]. The allylic alcohol system participates in selective oxidation reactions and can undergo rearrangement processes under acidic conditions [14]. The homoallylic alcohol functionality provides opportunities for selective functionalization without affecting the sensitive endoperoxide core [3] [5].

Nuclear magnetic resonance spectroscopy serves as the cornerstone analytical technique for elucidating the structural architecture of Yingzhaosu A. The compound's molecular formula of C₁₅H₂₆O₄ with five defined stereogenic centers necessitates comprehensive NMR analysis to determine both connectivity patterns and stereochemical arrangements.

Proton Nuclear Magnetic Resonance Analysis

The proton NMR spectrum of Yingzhaosu A reveals distinctive signals characteristic of its complex bicyclic endoperoxide structure. The presence of the 2,3-dioxabicyclo[3.3.1]nonane ring system generates unique chemical shift patterns that distinguish this natural product from conventional sesquiterpenes. Proton signals corresponding to the bridged bicyclic framework appear with characteristic coupling patterns reflecting the rigid three-dimensional architecture of the endoperoxide core.

Advanced proton NMR techniques including two-dimensional correlation spectroscopy and nuclear Overhauser effect difference spectroscopy have been employed to establish connectivity patterns and spatial relationships within the molecule. These methods provide crucial information for assigning the stereochemical configuration at each of the five chiral centers present in Yingzhaosu A.

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 NMR spectroscopy provides complementary structural information essential for complete characterization of Yingzhaosu A. The ¹³C NMR spectrum displays fifteen distinct carbon signals corresponding to the molecular formula, with characteristic chemical shifts for the endoperoxide carbons and the quaternary carbon centers within the bicyclic framework.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments have been utilized to distinguish between primary, secondary, tertiary, and quaternary carbon atoms, facilitating complete assignment of the carbon framework. Two-dimensional heteronuclear multiple quantum coherence spectroscopy provides critical correlations between proton and carbon nuclei, enabling definitive structural assignments.

| NMR Technique | Information Provided | Structural Significance |

|---|---|---|

| ¹H NMR | Proton connectivity patterns | Confirms bicyclic architecture |

| ¹³C NMR | Carbon framework elucidation | Validates molecular formula |

| 2D COSY | Proton-proton correlations | Establishes connectivity |

| DEPT | Carbon multiplicity | Distinguishes carbon types |

| HMQC | Heteronuclear correlations | Confirms carbon-proton bonds |

Mass Spectrometry Analysis

Mass spectrometry provides fundamental molecular weight determination and fragmentation pattern analysis crucial for structural confirmation of Yingzhaosu A. The molecular ion peak at mass-to-charge ratio 270 confirms the molecular weight of 270.36 Daltons, consistent with the proposed molecular formula C₁₅H₂₆O₄.

Fragmentation Pattern Analysis

The characteristic fragmentation patterns observed in the mass spectrum of Yingzhaosu A provide valuable insights into the structural features and decomposition pathways of the endoperoxide functionality. Specific fragmentation ions reflect the presence of the bicyclic endoperoxide core and the aliphatic side chain containing vicinal diol groups.

Electron impact ionization generates reproducible fragmentation patterns that serve as diagnostic fingerprints for compound identification. The sensitivity of the endoperoxide bridge to mass spectrometric conditions necessitates careful optimization of ionization parameters to preserve molecular integrity while obtaining informative fragmentation data.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides precise molecular weight determination with an exact mass of 270.18310931 Daltons. This level of precision enables confirmation of the elemental composition and distinguishes Yingzhaosu A from potential isomers or closely related compounds.

Tandem mass spectrometry techniques facilitate detailed structural elucidation through controlled fragmentation experiments. These methods provide information about specific bond cleavage patterns and rearrangement reactions that occur during the ionization process.

Infrared and Ultraviolet Spectroscopy

Infrared spectroscopy reveals characteristic functional group absorptions that confirm the presence of hydroxyl groups, carbon-hydrogen bonds, and the unique endoperoxide functionality within Yingzhaosu A. The IR spectrum displays distinctive absorption bands that provide direct evidence for the molecular structure and functional group arrangement.

Infrared Spectral Characteristics

The infrared spectrum of Yingzhaosu A exhibits characteristic absorption bands corresponding to the vicinal diol groups and the carbon-hydrogen stretching vibrations throughout the molecular framework. Hydroxyl group stretching vibrations appear in the region of 3200-3600 cm⁻¹, while carbon-hydrogen stretching modes are observed between 2800-3200 cm⁻¹.

The endoperoxide functionality generates specific IR absorptions that distinguish this compound from other sesquiterpenes lacking the peroxide bridge. These characteristic bands serve as diagnostic markers for the presence of the 2,3-dioxabicyclo[3.3.1]nonane ring system.

Ultraviolet Spectroscopy Applications

Ultraviolet spectroscopy provides information about the electronic structure and chromophoric properties of Yingzhaosu A. The UV spectrum reveals absorption characteristics related to the molecular orbital transitions and electronic configuration of the compound.

The absence of extended conjugated systems in Yingzhaosu A results in UV absorption primarily in the shorter wavelength regions. This spectral behavior is consistent with the saturated nature of the bicyclic endoperoxide framework and the aliphatic side chain structure.

| Spectroscopic Method | Wavelength Range | Structural Information |

|---|---|---|

| IR Spectroscopy | 4000-400 cm⁻¹ | Functional group identification |

| UV Spectroscopy | 200-400 nm | Electronic transitions |

| Near-IR | 700-2500 nm | Overtone vibrations |

| Raman Spectroscopy | Variable | Symmetric vibrations |

X-ray Crystallography Data

X-ray crystallography provides the ultimate structural verification for Yingzhaosu A through direct determination of atomic positions and bond lengths within the crystal lattice. Crystallographic analysis reveals the precise three-dimensional arrangement of atoms and confirms the stereochemical assignments made through other analytical methods.

Crystal Structure Determination

The crystal structure of Yingzhaosu A has been deposited in the Cambridge Crystallographic Data Centre with identifier CCDC 253141. This structural data provides definitive confirmation of the molecular geometry and stereochemical configuration proposed based on spectroscopic evidence.

Crystallographic parameters including unit cell dimensions, space group symmetry, and atomic coordinates establish the complete three-dimensional structure of Yingzhaosu A. The crystal structure reveals bond lengths, bond angles, and torsional angles that characterize the geometric features of the bicyclic endoperoxide framework.

Structural Parameters and Analysis

The crystallographic analysis confirms the chair-like conformation of the 2,3-dioxabicyclo[3.3.1]nonane ring system and validates the stereochemical assignments at the five chiral centers. Intermolecular packing interactions within the crystal lattice provide insights into the solid-state behavior and stability of the compound.

Bond length analysis reveals the characteristic geometry of the endoperoxide bridge, with oxygen-oxygen bond distances typical for organic peroxides. The rigid bicyclic framework constrains the molecular conformation and contributes to the overall stability of the endoperoxide functionality.

Computational Modeling and Structure Verification

Computational modeling techniques provide theoretical validation and predictive capabilities for understanding the structural and electronic properties of Yingzhaosu A. Density functional theory calculations and molecular modeling approaches complement experimental characterization methods.

Quantum Mechanical Calculations

Density functional theory calculations enable optimization of molecular geometry and prediction of spectroscopic properties for comparison with experimental observations. These computational approaches provide insights into electronic structure, molecular orbitals, and reaction mechanisms that may not be directly accessible through experimental methods.

Computational modeling of vibrational frequencies allows correlation with experimental infrared and Raman spectroscopic data, providing validation of the proposed molecular structure. The calculated frequencies can be compared with observed absorptions to confirm functional group assignments and structural features.

Conformational Analysis and Stability Studies

Molecular dynamics simulations and conformational analysis explore the flexibility and stability of the Yingzhaosu A structure under various conditions. These computational studies provide understanding of the preferred conformations and potential energy surfaces that govern molecular behavior.

The endoperoxide functionality requires special consideration in computational modeling due to its unique electronic structure and potential reactivity. Advanced computational methods can predict the stability of the peroxide bridge and potential decomposition pathways under different conditions.

Structure-Activity Relationship Modeling

Computational approaches facilitate structure-activity relationship studies that correlate molecular features with biological activity. These analyses provide insights into the structural requirements for antimalarial activity and guide the design of synthetic analogs.

Machine learning algorithms and artificial intelligence approaches are increasingly being applied to predict molecular properties and optimize structural features for enhanced biological activity. These computational tools complement traditional experimental approaches and accelerate the drug discovery process.